molecular formula C12H17BFNO3 B1408803 4-Fluoro-3-((4-hydroxypiperidin-1-yl)methyl)phenylboronic acid CAS No. 1704063-91-1

4-Fluoro-3-((4-hydroxypiperidin-1-yl)methyl)phenylboronic acid

Cat. No. B1408803
CAS RN: 1704063-91-1
M. Wt: 253.08 g/mol
InChI Key: ONCNDEAZJHXFLM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4-Fluoro-3-((4-hydroxypiperidin-1-yl)methyl)phenylboronic acid” consists of a phenyl ring substituted with a fluorine atom and a boronic acid group. The boronic acid group is further substituted with a hydroxypiperidin-1-ylmethyl group.


Chemical Reactions Analysis

Boronic acids, including “4-Fluoro-3-((4-hydroxypiperidin-1-yl)methyl)phenylboronic acid”, are known to participate in various chemical reactions. They can be used as reactants in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . They are also used in Suzuki coupling reactions .

Scientific Research Applications

Recognition of Hydrophilic Compounds

Fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomers have shown the ability to selectively recognize hydrophilic amino and N,N-dimethylamino compounds, including 3-aminophenylboronic acid, and transfer these compounds from aqueous solutions to organic media (Sawada et al., 2000).

Glucose Sensing

A monomer synthesized for enzyme-free glucose sensing at physiological conditions, namely 3,4-ethylenedioxythiophene bearing a fluoro-containing phenylboronic acid, was developed for this purpose (Bao et al., 2021).

Synthesis of Silicon-Containing Drugs

The synthesis of 4-((2-fluoro-5-pyridyl)dimethylsilyl)phenylboronic acid and its derivatives has provided new potential building blocks for the synthesis of silicon-containing drugs (Troegel et al., 2009).

Anticancer Research

Simple phenylboronic acid derivatives, including fluorine-substituted compounds, have shown potential as antiproliferative and proapoptotic agents with a cell cycle-specific mode of action in cancer research (Psurski et al., 2018).

Two-Photon Imaging and Photodynamic Therapy

Phenylboronic acid-functionalized pyrene derivatives have been used for specific recognition and two-photon imaging of cell surface sialic acids, offering potential in cancer diagnostics and therapy (Li & Liu, 2021).

Modulation of Optical Properties

The structure-function relationship of phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes was studied, demonstrating its potential in modulating optical properties (Mu et al., 2012).

Antifungal Activity

Formylphenylboronic acids, including fluoro-2-formylphenylboronic acids, have been identified as active against various fungal strains, indicating their potential in developing new antifungal agents (Borys et al., 2019).

Synthesis of Biologically Active Compounds

The hydroarylation of methyl phenylpropiolates with arylboronic acids for the synthesis of 4-arylcoumarins, significant in the creation of biologically active compounds, was explored (Yamamoto & Kirai, 2008).

properties

IUPAC Name

[4-fluoro-3-[(4-hydroxypiperidin-1-yl)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BFNO3/c14-12-2-1-10(13(17)18)7-9(12)8-15-5-3-11(16)4-6-15/h1-2,7,11,16-18H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCNDEAZJHXFLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)CN2CCC(CC2)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-((4-hydroxypiperidin-1-yl)methyl)phenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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